molecular formula C16H23N3O2 B2410481 1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE CAS No. 743439-58-9

1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B2410481
CAS No.: 743439-58-9
M. Wt: 289.379
InChI Key: GXRWXOLSVJGOJA-UHFFFAOYSA-N
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Description

1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group and a methylphenylmethylamino group

Properties

IUPAC Name

1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-12-2-4-13(5-3-12)10-18-15(20)11-19-8-6-14(7-9-19)16(17)21/h2-5,14H,6-11H2,1H3,(H2,17,21)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRWXOLSVJGOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reduction of pyridine using hydrogenation over a molybdenum disulfide catalyst

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes and the use of automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents, particularly in the following areas:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against breast, lung, and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1/S phase, which are critical pathways for anticancer activity .
  • Antimicrobial Properties : Compounds related to 1-({[(4-Methylphenyl)Methyl]Carbamoyl}Methyl)Piperidine-4-Carboxamide have been evaluated for their ability to inhibit bacterial growth. The sulfonamide moiety present in some derivatives has been linked to significant antimicrobial activity by interfering with bacterial folate synthesis pathways .

Pharmacology

The pharmacological profile of this compound suggests various potential applications:

  • Neuropharmacology : The piperidine structure is known for its interaction with neurotransmitter systems. Compounds derived from piperidine are being explored for their effects on conditions such as depression and anxiety, potentially functioning as selective serotonin reuptake inhibitors (SSRIs) .
  • Analgesic Properties : Preliminary studies have indicated that some derivatives may possess analgesic effects, making them candidates for pain management therapies. The modulation of pain pathways through specific receptor interactions is an area of ongoing research .

Case Study 1: Anticancer Efficacy

A study published in the Tropical Journal of Pharmaceutical Research assessed a series of piperidine derivatives for anticancer activity. The results showed that compounds structurally similar to this compound had IC50 values indicating potent antiproliferative effects on human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The study concluded that these compounds could serve as lead molecules for further development .

Case Study 2: Antimicrobial Activity

In another investigation, a derivative containing a sulfonamide group was tested against various bacterial strains. The results indicated effective inhibition of growth, suggesting that modifications to the chemical structure could enhance its antimicrobial properties. This finding supports the potential use of this compound in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Uniqueness: 1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and carboxamide group contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

The compound 1-({[(4-methylphenyl)methyl]carbamoyl}methyl)piperidine-4-carboxamide is a member of the piperidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

  • Chemical Formula : C15_{15}H20_{20}N2_{2}O2_{2}
  • IUPAC Name : this compound

The structure consists of a piperidine ring substituted with a carboxamide and a 4-methylphenyl group, which is crucial for its biological activity.

  • Receptor Modulation : The compound has been shown to interact with various receptors in the central nervous system, particularly the trace amine-associated receptor 1 (TAAR1). Studies indicate that it can modulate dopamine and serotonin pathways, which are essential for mood regulation and cognitive functions .
  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. For instance, related compounds have demonstrated IC50_{50} values against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .
  • Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Pharmacological Studies

Several studies have investigated the pharmacological properties of similar compounds:

StudyCompoundActivityIC50_{50} Values
3bCOX-1 Inhibition19.45 μM
4bCOX-2 Inhibition23.8 μM
TAAR1 AgonistActivationEC50_{50} = 0.507 μM

These findings highlight the compound's potential in therapeutic applications targeting inflammation and neuropsychiatric disorders.

Case Study 1: Neuropharmacological Effects

A study conducted on a series of piperidine derivatives, including our compound, evaluated their effects on behavioral models of anxiety and depression in rodents. The results indicated that administration led to significant anxiolytic and antidepressant-like effects, correlating with modulation of serotonergic pathways .

Case Study 2: Anti-inflammatory Efficacy

In a controlled experiment using carrageenan-induced paw edema in rats, compounds structurally related to our target demonstrated significant reductions in swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin. The effective doses were calculated to provide insights into their therapeutic potential .

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